molecular formula C22H21NO4 B6145449 rac-(1R,5R,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-6-carboxylic acid CAS No. 2138024-95-8

rac-(1R,5R,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-6-carboxylic acid

Cat. No.: B6145449
CAS No.: 2138024-95-8
M. Wt: 363.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Synthesis
The compound rac-(1R,5R,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-6-carboxylic acid features a bicyclo[3.2.0]heptane core with a carboxylic acid group at position 6 and an Fmoc-protected amine at position 3 . Its synthesis typically involves photocycloaddition strategies, as described by Petz and Wanner (2013), where maleic anhydride reacts with N-protected 3-pyrroline to form the bicyclic scaffold . The Fmoc group is introduced to protect the amine during solid-phase peptide synthesis (SPPS), a common application for such derivatives .

Properties

CAS No.

2138024-95-8

Molecular Formula

C22H21NO4

Molecular Weight

363.4

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Key Properties

  • Purity : ≥95% (as reported by Enamine Ltd) .
  • Molecular Formula: C22H21NO4, with a molecular weight of 363.41 g/mol .
  • Applications : Used as a chiral building block in medicinal chemistry, particularly for constrained peptide analogs and enzyme inhibitors .

Structural Analogs in the Azabicyclo Family

Table 1: Key Structural and Functional Differences
Compound Name Bicyclic Core Substituents Synthesis Method Key Properties Applications References
Target Compound [3.2.0]heptane -6-COOH, -3-Fmoc Photocycloaddition (maleic anhydride + 3-pyrroline) Purity: 95%; MW: 363.41 Peptide synthesis, enzyme inhibitors
rac-(1R,5R,6R)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid [3.2.0]heptane -6-COOH, -3-Boc Not explicitly detailed (assumed SPPS-compatible) Discontinued commercial availability R&D for drug discovery
rac-(1R,3R,4S,6R)-2-Fmoc-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid [2.2.1]heptane -3-COOH, -2-Fmoc, -6-OH Unspecified (CymitQuimica catalog) Discontinued; CAS 2287236-85-3 Potential use in constrained peptides
ethyl rac-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride [3.1.0]hexane -6-COOEt, -HCl salt Not described MW: 191.66; CAS 1373253-19-0 Intermediate for small-molecule drugs

Functional and Stability Comparisons

Bicyclic Core Influence
  • Ring Size and Rigidity: The [3.2.0]heptane system (target compound) provides moderate conformational rigidity, balancing stability and reactivity for enzyme binding . The [2.2.1]heptane derivative introduces a fused norbornane-like structure, which may improve steric shielding of functional groups .
Protecting Group Effects
  • Fmoc vs. Boc :
    • The Fmoc group in the target compound is base-labile, ideal for SPPS, whereas the tert-butoxycarbonyl (Boc) group in its analog requires acidic deprotection .
    • Boc-protected analogs are less commonly used in modern SPPS due to harsher deprotection conditions .
Stability to Enzymatic Degradation

While direct data on the target compound’s enzymatic stability are lacking, studies on structurally related carbapenems (e.g., DHC, HHC) highlight that bicyclic systems with larger rings ([3.2.0] vs. [3.1.0]) exhibit higher resistance to renal dehydropeptidase-I (DHP-I) hydrolysis . This suggests the [3.2.0]heptane scaffold may offer advantages in drug design for metabolic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.